N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The NBD fluorophore exhibits an absorption maximum at 466 nm and emission at 536 nm , with quantum yield enhancement in nonpolar environments.
| Technique | Key Features | Citations |
|---|---|---|
| ¹H/¹³C NMR | Aromatic, amide, and hydroxyl signals | |
| IR | Amide, nitro, and hydroxyl vibrations | |
| UV-Vis | λex/λem = 466/536 nm |
X-ray Crystallography and Conformational Analysis
While X-ray crystallography data for this specific compound is unavailable, structural insights can be inferred from related studies. The hydrophobic pocket of ceramide-processing enzymes accommodates the sphingoid base, with the NBD moiety positioned near the solvent-exposed region. Computational docking suggests the ceramide backbone adopts an extended conformation, while the NBD group resides perpendicular to the membrane surface, minimizing steric hindrance.
The aminocaproyl linker provides flexibility, enabling the NBD fluorophore to partition into aqueous or lipid phases depending on local polarity. This dynamic behavior underpins its utility in tracking lipid transport and metabolism.
Properties
Molecular Formula |
C36H63N5O6 |
|---|---|
Molecular Weight |
661.9 g/mol |
IUPAC Name |
N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33-/m0/s1 |
InChI Key |
STPDREBSVHTICB-WEZIJMHWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Sphingosine Core
The (1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl moiety is synthesized via olefin metathesis using the second-generation Grubbs catalyst. Starting from allylic alcohol precursors, cross-metathesis reactions with 11-bromo-1-undecene yield E-enriched intermediates, which are hydrogenated to form saturated chains.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Olefin Cross-Metathesis | Grubbs II catalyst, HMPA, THF, −78°C to rt | 45% | |
| Hydrogenation | Rh/Al₂O₃, EtOAc, rt | 72% |
Protection/Deprotection Strategies
Hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) or tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent coupling steps. Deprotection occurs under acidic conditions (e.g., TFA).
Functionalization with the Nitrobenzoxadiazole (NBD) Group
The 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino] group is introduced via amide bond formation.
Amide Coupling
The NBD moiety is attached to the dodecanamide chain using EDC·HCl or DCC as coupling agents. Reactions proceed in anhydrous solvents (e.g., dichloromethane) with triethylamine as a base.
| Substrate | Coupling Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Dodecanamide derivative | EDC·HCl, HOBt | CH₂Cl₂ | 70–72% | |
| NBD-amine | DCC | DMF | 44% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 (m, CHOH), δ 7.6–7.8 (m, NBD aromatic) | |
| HRMS | [M+H]⁺ = 662.9 (calculated: 661.9) |
Biochemical Applications and Validation
Fluorescent Probing of Membrane Dynamics
The NBD group emits fluorescence upon excitation at 480 nm, enabling real-time tracking of ceramide localization in lipid bilayers.
| Application | Experimental Setup | Outcome | Reference |
|---|---|---|---|
| Apoptosis Imaging | HeLa cells treated with staurosporine, imaged at 535 nm emission | Colocalization with mitochondrial membranes |
Enzymatic Activity Assays
Ceramide synthase (CerS) activity is assayed using NBD-sphinganine and acyl-CoA substrates. Reaction products are purified via SPE chromatography to avoid degradation.
Challenges and Optimizations
- Stereoselectivity : Strict temperature control (−78°C to rt) during metathesis ensures E-selectivity.
- Solubility : Use of defatted BSA or detergents (Triton X-100) improves substrate solubility in assays.
Comparison with Analogous Probes
| Probe | Fluorophore | Application | Reference |
|---|---|---|---|
| NBD-C16-Ceramide | NBD | CerS activity assays | |
| Coumarin-dhCer | COUPY | Subcellular distribution |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Basic Information
- Molecular Formula: C36H63N5O6
- Molecular Weight: 661.92 g/mol
- CAS Number: 474943-07-2
Structural Characteristics
The compound features a long aliphatic chain, a hydroxymethyl group, and a nitrobenzodiazole moiety, contributing to its unique biochemical properties. The presence of the hydroxyl group suggests potential for hydrogen bonding, while the benzodiazole ring may facilitate interactions with biological targets.
Cellular and Molecular Biology
N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide has been utilized in studies investigating cellular signaling pathways. Its structure allows it to act as a probe for monitoring lipid metabolism and cell membrane dynamics due to its amphiphilic nature.
Case Study: Lipid Raft Studies
Research has demonstrated that this compound can be used to visualize lipid rafts in cellular membranes. By incorporating fluorescent tags from the benzodiazole moiety, researchers have tracked the localization and movement of lipids within live cells, providing insights into membrane organization and function.
Neurobiology
The compound's interaction with neuronal membranes positions it as a candidate for studying neuroprotective mechanisms. Investigations into its effects on neuroinflammation and excitotoxicity have shown promising results.
Case Study: Neuroprotective Effects
In vitro studies have indicated that N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide can mitigate oxidative stress in neuronal cultures exposed to glutamate toxicity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Development
The compound's unique structure makes it a valuable scaffold for drug development. Its ability to modulate biological pathways can be harnessed to create novel therapeutics targeting various diseases.
Case Study: Anticancer Properties
Recent studies have explored the compound's ability to induce apoptosis in cancer cell lines. By modifying the nitrobenzodiazole group, researchers have synthesized analogs that exhibit enhanced cytotoxicity against specific cancer types, paving the way for new anticancer agents.
Interaction with Biological Targets
The compound's mechanism of action is primarily attributed to its ability to interact with lipid membranes and modulate receptor activity. The hydroxyl groups enhance solubility and facilitate interactions with membrane proteins.
Signal Transduction Pathways
Research indicates that N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide may influence signaling pathways involved in cell survival and proliferation. Its role in modulating NMDA receptor activity has been particularly noted in neurobiological contexts.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The benzoxadiazole moiety can interact with specific binding sites, while the aliphatic chain can facilitate membrane penetration. The fluorescent properties enable the visualization of these interactions, providing insights into the molecular pathways involved.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Key Compounds for Comparison :
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide (Isomer with 1S,2R,3E configuration)
NBD-labeled fatty acids (e.g., NBD-stearic acid, C18 chain)
Natural lipid derivatives from marine actinomycetes (e.g., salternamides)
Structural Insights :
- The target compound and its (1S,2R,3E) isomer differ in stereochemistry at position 2 (S vs. R) and the presence of a rigidifying 3E double bond in the latter.
- Compared to NBD-stearic acid , the target compound’s amide linkage and hydroxyl groups enhance hydrogen-bonding capacity, favoring interactions with polar lipid headgroups .
- Marine salternamides lack fluorophores but share amphiphilicity, enabling membrane interactions; their bioactivity often derives from cyclic peptide motifs .
Physicochemical and Functional Properties
Key Findings :
- The target compound partitions efficiently into lipid bilayers due to its C17 chain, outperforming shorter-chain analogs in membrane localization studies .
- The (1S,2R,3E) isomer’s double bond may reduce miscibility with saturated lipids, as observed in differential scanning calorimetry (DSC) studies of similar compounds .
- Both isomers exhibit NBD’s inherent photobleaching limitations, requiring low-light imaging conditions .
Biological Activity
N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide, commonly referred to as C12 NBD dihydro ceramide, is a synthetic ceramide derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, including a long-chain fatty acid backbone and a nitrobenzoxadiazole moiety, which contribute to its functional properties in various biological systems.
- Molecular Formula : C36H63N5O6
- Molecular Weight : 661.92 g/mol
- CAS Number : 474943-07-2
- Structure : The compound consists of a dodecanamide linked to a hydroxymethyl group and a benzoxadiazole derivative, which enhances its photophysical properties.
The biological activity of C12 NBD dihydro ceramide is primarily attributed to its role in modulating cell signaling pathways and influencing lipid metabolism. It has been shown to affect various cellular processes:
- Cell Proliferation : Studies indicate that this compound can inhibit cell growth in certain cancer cell lines by inducing apoptosis through the activation of ceramide pathways.
- Lipid Metabolism : C12 NBD dihydro ceramide acts as a bioactive sphingolipid, influencing the balance between ceramide and sphingosine-1-phosphate (S1P), which are critical in regulating cell survival and apoptosis.
- Fluorescent Properties : The nitrobenzoxadiazole group provides fluorescent properties that allow for tracking and imaging in cellular studies.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Cancer Cell Growth
In a study conducted on human glioblastoma cells (U87MG), C12 NBD dihydro ceramide demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the activation of pro-apoptotic signals and the downregulation of anti-apoptotic proteins.
Case Study 2: Effects on Lipid Metabolism
Research involving mouse models has shown that administration of C12 NBD dihydro ceramide results in altered lipid profiles, particularly increasing ceramide levels while decreasing S1P levels. This shift is associated with reduced tumor growth and enhanced sensitivity to chemotherapy.
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of C12 NBD dihydro ceramide:
- Antitumor Activity : The compound has been recognized for its potential as an antitumor agent due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells.
- Inflammation Modulation : It also exhibits anti-inflammatory properties by modulating cytokine release and reducing inflammation-related signaling pathways.
Q & A
Q. What safety protocols are critical when handling this compound in a biosafety level (BSL)-2 lab?
- Methodological Answer : Use fume hoods for weighing and synthesis steps. Wear nitrile gloves and PPE to prevent dermal exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Regularly update SDS documentation per OSHA 29 CFR 1910.1200 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
